4-(7-Chlorophthalazin-1-yl)morpholine
Overview
Description
4-(7-Chlorophthalazin-1-yl)morpholine is a chemical compound with the molecular formula C₁₂H₁₂ClN₃O and a molecular weight of 249.7 g/mol . It is characterized by the presence of a morpholine ring attached to a phthalazine moiety, which is further substituted with a chlorine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chlorophthalazin-1-yl)morpholine typically involves the reaction of 7-chlorophthalazine with morpholine under specific conditions. One common method includes:
Starting Materials: 7-chlorophthalazine and morpholine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 100-150°C) for several hours.
Catalysts and Reagents: A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is often used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(7-Chlorophthalazin-1-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phthalazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(7-Chlorophthalazin-1-yl)morpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(7-Chlorophthalazin-1-yl)morpholine involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
7-Chlorophthalazine: The parent compound without the morpholine ring.
4-(7-Bromophthalazin-1-yl)morpholine: A similar compound with a bromine atom instead of chlorine.
4-(7-Fluorophthalazin-1-yl)morpholine: A similar compound with a fluorine atom instead of chlorine.
Uniqueness
4-(7-Chlorophthalazin-1-yl)morpholine is unique due to the presence of both the morpholine ring and the chlorine-substituted phthalazine moiety. This combination imparts specific chemical and biological properties that are distinct from its analogs. For example, the chlorine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(7-chlorophthalazin-1-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-2-1-9-8-14-15-12(11(9)7-10)16-3-5-17-6-4-16/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWHQDBEFIHCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=CN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650099 | |
Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-55-5 | |
Record name | 7-Chloro-1-(morpholin-4-yl)phthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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